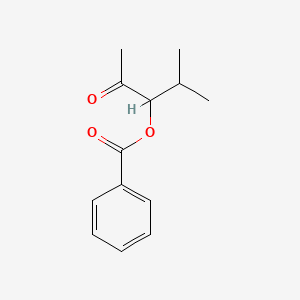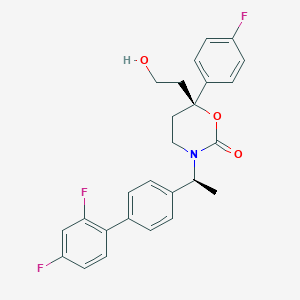![molecular formula C28H30 B14190312 1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) CAS No. 917762-03-9](/img/structure/B14190312.png)
1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene): is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its unique structure, which includes two 2,5-dimethylbenzene groups connected by a 2,5-dimethyl-1,4-phenylene moiety through ethene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) typically involves the following steps:
Condensation Reaction: The compound can be synthesized through a condensation reaction involving 2,5-dimethylbenzene derivatives and 2,5-dimethyl-1,4-phenylene derivatives.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce the corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), elevated temperatures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) has several scientific research applications, including:
Materials Science: The compound is used in the development of covalent organic frameworks (COFs) with unique properties.
Organic Electronics: It is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) involves its interaction with molecular targets and pathways, which can vary depending on its application:
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Catalysis: As a ligand, it can coordinate with metal centers, facilitating catalytic cycles and enhancing reaction rates.
Biological Activity: The compound may interact with cellular components, disrupting biological processes and exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(1,4-Phenylene)di(ethene-2,1-diyl)]bis(benzene): Lacks the methyl groups present in 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene), resulting in different electronic and steric properties.
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(benzene): Similar structure but without the additional methyl groups on the benzene rings.
Uniqueness
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene) is unique due to the presence of multiple methyl groups, which influence its electronic properties and reactivity. These structural features make it particularly suitable for applications in materials science and organic electronics.
Properties
CAS No. |
917762-03-9 |
|---|---|
Molecular Formula |
C28H30 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1,4-bis[2-(2,5-dimethylphenyl)ethenyl]-2,5-dimethylbenzene |
InChI |
InChI=1S/C28H30/c1-19-7-9-21(3)25(15-19)11-13-27-17-24(6)28(18-23(27)5)14-12-26-16-20(2)8-10-22(26)4/h7-18H,1-6H3 |
InChI Key |
LKTYXSNQVDZREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC2=CC(=C(C=C2C)C=CC3=C(C=CC(=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![4-[(2-Phenoxyhexyl)oxy]benzoic acid](/img/structure/B14190236.png)





![3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole](/img/structure/B14190276.png)
![Methyl 16-[4-(4-methylbenzoyl)phenyl]hexadecanoate](/img/structure/B14190288.png)
![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)
![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)
![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
